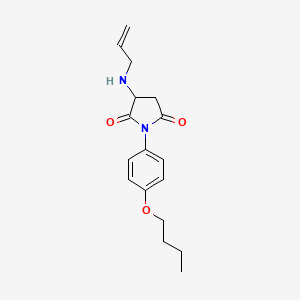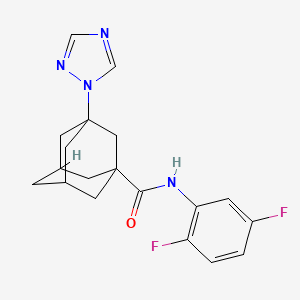
1-(4-Butoxyphenyl)-3-(prop-2-en-1-ylamino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ALLYLAMINO)-1-(4-BUTOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by its unique structure, which includes an allylamino group, a butoxyphenyl group, and a dihydropyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ALLYLAMINO)-1-(4-BUTOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrrole Core: This can be achieved through a cyclization reaction involving a suitable dione precursor and an amine.
Introduction of the Allylamino Group: This step often involves the reaction of the intermediate with allylamine under controlled conditions.
Attachment of the Butoxyphenyl Group: This can be done via a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(ALLYLAMINO)-1-(4-BUTOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylamino or butoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a primary or secondary amine.
Scientific Research Applications
3-(ALLYLAMINO)-1-(4-BUTOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(ALLYLAMINO)-1-(4-BUTOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(ALLYLAMINO)-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
- 3-(ALLYLAMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
3-(ALLYLAMINO)-1-(4-BUTOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the butoxyphenyl group, which can impart different physical and chemical properties compared to its methoxy or ethoxy analogs
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O3/c1-3-5-11-22-14-8-6-13(7-9-14)19-16(20)12-15(17(19)21)18-10-4-2/h4,6-9,15,18H,2-3,5,10-12H2,1H3 |
InChI Key |
XEIABBVVEZJLGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~7~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]heptanedihydrazide](/img/structure/B10898155.png)

![4-chloro-N'-[(Z)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]benzenesulfonohydrazide](/img/structure/B10898159.png)
![2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10898185.png)
![N-(2,5-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898189.png)
![2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10898194.png)
![N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10898199.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone](/img/structure/B10898204.png)
![4-chloro-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10898205.png)
![3-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898213.png)
![methyl (2E)-5-methyl-1-oxo-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10898219.png)
![N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide](/img/structure/B10898226.png)
![ethyl 3-[(4-fluoro-2-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10898227.png)

